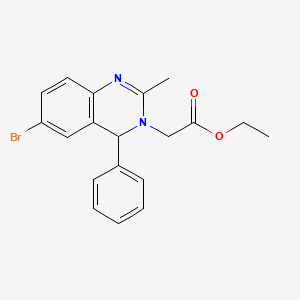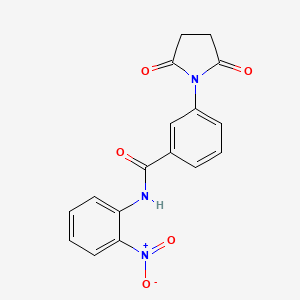
N-(1-benzylpropyl)-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-benzylpropyl)-3-methoxybenzamide, also known as BPBM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPBM is a benzamide derivative that has been synthesized using various methods. Its mechanism of action involves binding to specific receptors in the brain and modulating neurotransmitter release, leading to various physiological effects.
Scientific Research Applications
N-(1-benzylpropyl)-3-methoxybenzamide has been studied extensively for its potential therapeutic applications. Its ability to bind to specific receptors in the brain, such as the dopamine D2 receptor, has led to research on its potential use in the treatment of various neurological disorders such as Parkinson's disease, schizophrenia, and addiction. N-(1-benzylpropyl)-3-methoxybenzamide has also been shown to have analgesic effects and has been studied for its potential use in pain management.
Mechanism of Action
N-(1-benzylpropyl)-3-methoxybenzamide binds to specific receptors in the brain, such as the dopamine D2 receptor, and modulates neurotransmitter release. This leads to various physiological effects, including the regulation of motor function, mood, and pain perception. N-(1-benzylpropyl)-3-methoxybenzamide has also been shown to have antioxidant and anti-inflammatory effects.
Biochemical and Physiological Effects
N-(1-benzylpropyl)-3-methoxybenzamide has been shown to have various biochemical and physiological effects. In animal studies, N-(1-benzylpropyl)-3-methoxybenzamide has been shown to improve motor function in models of Parkinson's disease. It has also been shown to have analgesic effects in models of pain. N-(1-benzylpropyl)-3-methoxybenzamide has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its potential therapeutic applications.
Advantages and Limitations for Lab Experiments
N-(1-benzylpropyl)-3-methoxybenzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its purity can be analyzed using techniques such as HPLC and NMR. N-(1-benzylpropyl)-3-methoxybenzamide has been shown to have low toxicity, making it a safe compound for use in animal studies. However, there are also limitations to using N-(1-benzylpropyl)-3-methoxybenzamide in lab experiments. Its mechanism of action is not fully understood, and its potential side effects are not well characterized.
Future Directions
There are several future directions for research on N-(1-benzylpropyl)-3-methoxybenzamide. One area of research is the development of more selective N-(1-benzylpropyl)-3-methoxybenzamide analogs that target specific receptors in the brain. Another area of research is the investigation of N-(1-benzylpropyl)-3-methoxybenzamide's potential use in the treatment of addiction and other neurological disorders. Additionally, more studies are needed to fully understand N-(1-benzylpropyl)-3-methoxybenzamide's mechanism of action and potential side effects. Further research on N-(1-benzylpropyl)-3-methoxybenzamide may lead to the development of novel therapeutic agents for the treatment of various diseases and disorders.
Synthesis Methods
N-(1-benzylpropyl)-3-methoxybenzamide can be synthesized using various methods, including the reaction of 3-methoxybenzoyl chloride with benzylpropanol in the presence of a base such as triethylamine. Other methods involve the reaction of 3-methoxybenzoic acid with benzylamine and subsequent cyclization using a coupling agent such as DCC. The purity of the synthesized N-(1-benzylpropyl)-3-methoxybenzamide can be analyzed using techniques such as HPLC and NMR.
properties
IUPAC Name |
3-methoxy-N-(1-phenylbutan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-3-16(12-14-8-5-4-6-9-14)19-18(20)15-10-7-11-17(13-15)21-2/h4-11,13,16H,3,12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFBFHOGQNKAKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-(1-phenylbutan-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(2-methyl-4-nitrophenyl)amino]acrylonitrile](/img/structure/B5160451.png)
![methyl 5-(2-fluorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5160456.png)
![5-({[4-(acetylamino)phenyl]sulfonyl}amino)isophthalic acid](/img/structure/B5160471.png)
![5-(3,4-dimethoxyphenyl)-N-[2-(methylthio)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5160478.png)
![4-(2,4-dichlorophenoxy)-N-[4-(4-{[3-(2,4-dichlorophenoxy)propyl]amino}phenoxy)phenyl]butanamide](/img/structure/B5160483.png)

![3-{[2-(4-chlorophenyl)ethyl]amino}-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B5160503.png)

![1-amino-3-[4-(diethylamino)phenyl]pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B5160515.png)
![(3aS*,5S*,9aS*)-2-(4-methoxybenzyl)-5-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5160519.png)

![3-cyclopropyl-N-[2-(2-furyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5160558.png)
![2-cyclohexyl-N-[(5-phenyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5160570.png)
![N-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5160571.png)